molecular formula C20H19ClN4OS B2721658 2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE CAS No. 1359222-36-8

2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE

Cat. No.: B2721658
CAS No.: 1359222-36-8
M. Wt: 398.91
InChI Key: ZQLXVUKURJWZGS-UHFFFAOYSA-N
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Description

This compound (ID: F814-0819) is a sulfanyl-linked acetamide derivative featuring a pyridazine core substituted with a benzylamino group and an N-(3-chloro-4-methylphenyl)acetamide moiety. Its molecular formula is C₂₀H₁₉ClN₄OS, with a molecular weight of 398.91 g/mol .

Properties

IUPAC Name

2-[6-(benzylamino)pyridazin-3-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4OS/c1-14-7-8-16(11-17(14)21)23-19(26)13-27-20-10-9-18(24-25-20)22-12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLXVUKURJWZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution, where benzylamine reacts with a halogenated pyridazine derivative.

    Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with 3-chloro-4-methylphenylacetyl chloride in the presence of a base to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 2-{[6-(Benzylamino)pyridazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. For instance, a study reported that derivatives of this compound showed inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro assays revealed that it could inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that this may be due to the compound's ability to induce apoptosis and inhibit specific signaling pathways involved in cell growth .

Enzyme Inhibition

Another promising application lies in enzyme inhibition, particularly against acetylcholinesterase (AChE). Compounds structurally related to this compound have shown competitive inhibition of AChE, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Case Studies

  • Antimicrobial Evaluation : A recent study synthesized a series of pyridazine derivatives, including the target compound, and assessed their antimicrobial activities against Mycobacterium tuberculosis. The findings indicated that certain derivatives exhibited potent activity, supporting further investigation into their therapeutic potential .
  • Anticancer Activity : Another research effort focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell viability, leading to further exploration of its mechanisms and potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group and the pyridazine ring are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The primary structural analogs of interest are N-(3-chloro-2-methylphenyl)-2-[(6-{[(4-methylphenyl)methyl]amino}pyridazin-3-yl)sulfanyl]acetamide (ID: F814-1170) and related derivatives.

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound (F814-0819) Analog (F814-1170)
Molecular Formula C₂₀H₁₉ClN₄OS C₂₁H₂₁ClN₄OS
Molecular Weight 398.91 g/mol 412.94 g/mol
Phenyl Substituent 3-Chloro-4-methylphenyl 3-Chloro-2-methylphenyl
Benzylamino Group Benzylamino (unsubstituted) 4-Methylphenylmethylamino
Available Quantity 34 mg 57 mg

Key Observations:

Substituent Position Effects: The shift from 4-methyl to 2-methyl on the phenyl ring (F814-0819 vs. F814-1170) alters steric and electronic profiles. The 4-methylphenylmethylamino substituent in F814-1170 increases hydrophobicity (via the additional methyl group), which could enhance membrane permeability but reduce aqueous solubility .

Molecular Weight and Lipophilicity :

  • F814-1170’s higher molecular weight (412.94 vs. 398.91 g/mol) correlates with its increased lipophilicity, as predicted by the addition of a methyl group. This may impact pharmacokinetic properties such as metabolic stability or cytochrome P450 interactions .

Synthetic Accessibility :

  • The larger available quantity of F814-1170 (57 mg vs. 34 mg) suggests either improved synthetic yield or stability under storage conditions, though explicit data on synthesis protocols are unavailable .

Broader Context of Sulfanyl-Linked Acetamides

While direct pharmacological data for these compounds are lacking, sulfanyl groups (-S-) are known to participate in hydrogen bonding and hydrophobic interactions, making them common in kinase inhibitors and protease-targeting agents. For example, sulfinyl or sulfonyl analogs (e.g., the benzimidazole derivative in ) exhibit distinct electronic properties due to sulfur oxidation state differences, which can drastically alter target selectivity .

Biological Activity

The compound 2-{[6-(benzylamino)pyridazin-3-yl]sulfany}-N-(3-chloro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-{[6-(benzylamino)pyridazin-3-yl]sulfany}-N-(3-chloro-4-methylphenyl)acetamide is C20H19ClN4OSC_{20}H_{19}ClN_{4}OS with a molecular weight of approximately 394.90 g/mol. The compound features a pyridazine ring, a benzylamino group, a sulfanyl group, and an acetamide moiety, which contribute to its unique chemical properties and biological activities.

Structural Characteristics

FeatureDescription
Molecular Formula C20H19ClN4OSC_{20}H_{19}ClN_{4}OS
Molecular Weight 394.90 g/mol
Functional Groups Pyridazine, Benzylamino, Sulfanyl, Acetamide

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activities. For instance, derivatives containing benzylamino and pyridazine groups have been studied for their effectiveness against various bacterial strains. A study reported that such compounds could inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis .

Anticancer Activity

The anticancer potential of 2-{[6-(benzylamino)pyridazin-3-yl]sulfany}-N-(3-chloro-4-methylphenyl)acetamide is attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis. Preliminary in vitro studies suggest that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and death. For example, it may inhibit the activity of enzymes critical for tumor growth, leading to reduced cell viability .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It is believed to exert its effects by inhibiting pro-inflammatory cytokines and mediators, thus reducing inflammation in various disease models. This activity is particularly relevant for conditions such as arthritis and other inflammatory disorders .

The mechanism by which 2-{[6-(benzylamino)pyridazin-3-yl]sulfany}-N-(3-chloro-4-methylphenyl)acetamide exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or signal transduction pathways.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and leading to downstream effects on cellular functions.
  • Gene Expression Regulation : The compound may influence the expression of genes associated with inflammation and cancer progression.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • A study published in the Journal of Medicinal Chemistry demonstrated that similar pyridazine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a common mechanism involving apoptosis induction .
  • Another research article highlighted the antimicrobial properties of benzylamino-containing compounds against resistant bacterial strains, reinforcing the potential therapeutic applications of this class of molecules .

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